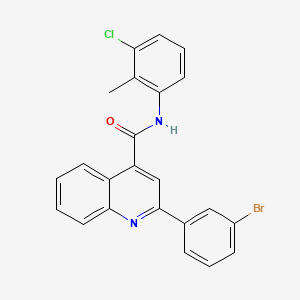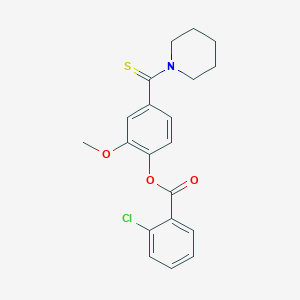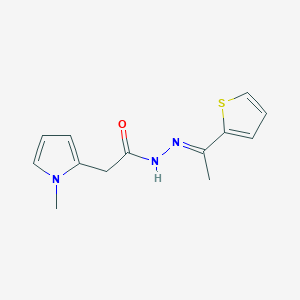![molecular formula C18H22N2O3S B11662549 (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a methoxy group, a pentyloxy group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the methoxy and pentyloxy groups. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the careful control of reaction temperatures and times.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Uniqueness
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(E)-3-(3-methoxy-4-pentoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-5-11-23-15-8-6-14(13-16(15)22-2)7-9-17(21)20-18-19-10-12-24-18/h6-10,12-13H,3-5,11H2,1-2H3,(H,19,20,21)/b9-7+ |
Clave InChI |
UTEIYUCMQQNJSD-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=CS2)OC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dichlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662475.png)


![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)
![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662509.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11662535.png)
![N'-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11662543.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)

![2-phenyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B11662553.png)
